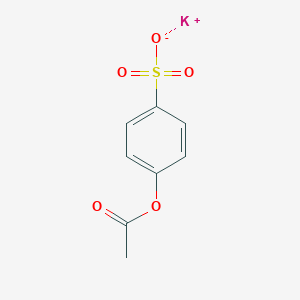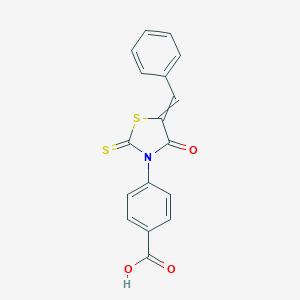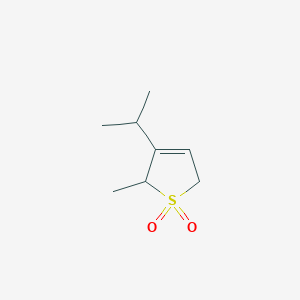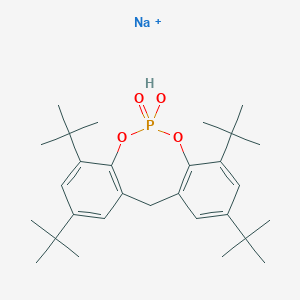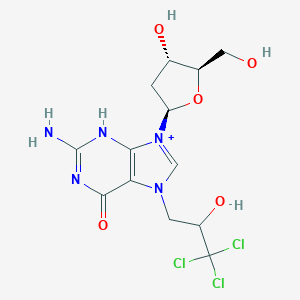![molecular formula C28H44O4 B026064 (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5-(hydroxymethyl)-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol CAS No. 104870-37-3](/img/structure/B26064.png)
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5-(hydroxymethyl)-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound plays a crucial role in various biological processes, including calcium and phosphate homeostasis, bone health, and cellular differentiation . It is a derivative of ergocalciferol (vitamin D2) and is known for its potent biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1alpha,25,28-trihydroxyvitamin D2 involves multiple steps, starting from ergocalciferol. The key steps include hydroxylation reactions at specific positions on the ergocalciferol molecule. These reactions are typically carried out using reagents such as oxidizing agents and catalysts under controlled conditions to ensure the desired regioselectivity and stereoselectivity .
Industrial Production Methods: Industrial production of 1alpha,25,28-trihydroxyvitamin D2 follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) and other purification techniques to isolate and purify the compound. The production process is optimized to achieve high yields and purity levels suitable for pharmaceutical and research applications .
Analyse Des Réactions Chimiques
Types of Reactions: 1alpha,25,28-Trihydroxyvitamin D2 undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups at specific positions.
Reduction: Conversion of ketones or aldehydes to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .
Major Products: The major products formed from these reactions include various hydroxylated derivatives of ergocalciferol, which exhibit different biological activities and potencies .
Applications De Recherche Scientifique
1alpha,25,28-Trihydroxyvitamin D2 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of vitamin D metabolites.
Biology: Studied for its role in regulating gene expression and cellular differentiation.
Medicine: Investigated for its potential therapeutic effects in treating conditions like osteoporosis, rickets, and certain cancers.
Industry: Utilized in the formulation of dietary supplements and fortified foods to enhance vitamin D content.
Mécanisme D'action
The mechanism of action of 1alpha,25,28-trihydroxyvitamin D2 involves binding to the vitamin D receptor (VDR), a nuclear receptor that regulates gene expression. Upon binding to VDR, the compound forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to vitamin D response elements (VDREs) in the promoter regions of target genes, modulating their transcription . The molecular targets and pathways involved include genes related to calcium and phosphate homeostasis, bone mineralization, and immune response .
Comparaison Avec Des Composés Similaires
1alpha,25-Dihydroxyvitamin D2: Another active metabolite of vitamin D2 with similar biological activities.
1alpha,25-Dihydroxyvitamin D3: The active form of vitamin D3, known for its potent effects on calcium and phosphate metabolism.
25-Hydroxyvitamin D2: A precursor to the active forms of vitamin D2, used as a biomarker for vitamin D status.
Uniqueness: 1alpha,25,28-Trihydroxyvitamin D2 is unique due to its additional hydroxyl group at the 28th position, which may confer distinct biological properties and potency compared to other vitamin D metabolites .
Propriétés
Numéro CAS |
104870-37-3 |
|---|---|
Formule moléculaire |
C28H44O4 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-6-hydroxy-5-(hydroxymethyl)-6-methylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O4/c1-18(8-11-22(17-29)27(3,4)32)24-12-13-25-20(7-6-14-28(24,25)5)9-10-21-15-23(30)16-26(31)19(21)2/h8-11,18,22-26,29-32H,2,6-7,12-17H2,1,3-5H3/b11-8+,20-9+,21-10-/t18-,22-,23-,24-,25+,26+,28-/m1/s1 |
Clé InChI |
UHMSHZFVGABXAS-KIAAZJKISA-N |
SMILES |
CC(C=CC(CO)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
SMILES isomérique |
C[C@H](/C=C/[C@H](CO)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES canonique |
CC(C=CC(CO)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Synonymes |
1,25,28-trihydroxyvitamin D 2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


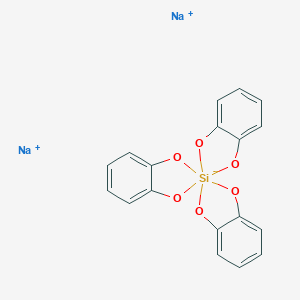

![2,3,8-Trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B25985.png)
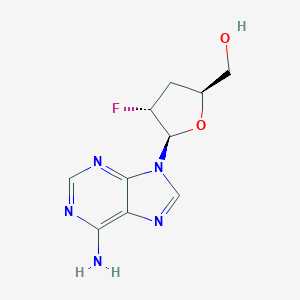
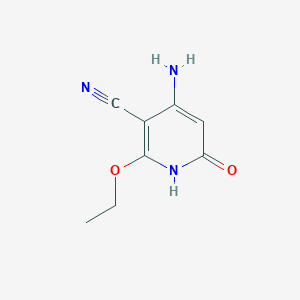
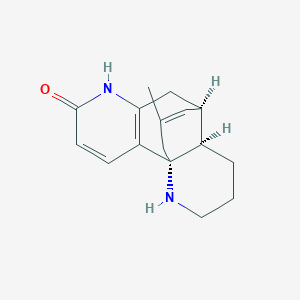
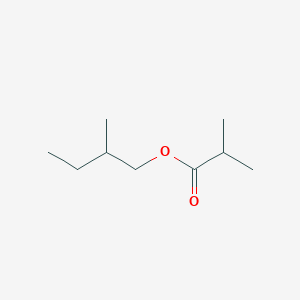
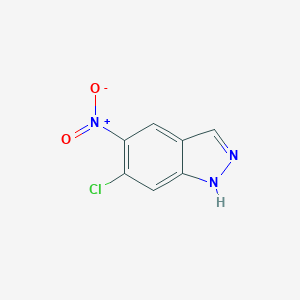
![methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium iodide](/img/structure/B26001.png)
